molecular formula C15H14N4O3S2 B11027775 methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11027775
M. Wt: 362.4 g/mol
InChI Key: VGDJXPQTMNCPQU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole rings, followed by the introduction of the pyrrole moiety. The final steps involve the esterification and amidation reactions to form the complete structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of thiazole and pyrrole rings, which confer specific chemical and biological properties not found in simpler compounds

Biological Activity

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N4O3S2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_3\text{S}_2

Biological Activity Overview

Thiazole derivatives have been extensively studied for their biological activities. The compound in focus exhibits various pharmacological effects, primarily due to the presence of the thiazole ring and the pyrrole moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives demonstrate significant antibacterial properties. A study evaluated a series of thiazole compounds against both Gram-positive and Gram-negative bacteria. The results showed that many thiazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like oxytetracycline. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Comparison
Methyl 4-Methyl Thiazole7.815.68x higher than Oxytetracycline
Control (Oxytetracycline)62.5125Baseline

The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives containing a pyrrole ring have been linked to the inhibition of human carbonic anhydrase, an enzyme often overexpressed in tumors.

Case Studies

  • Antibacterial Study : A study published in Organic & Biomolecular Chemistry synthesized various thiazole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the thiazole compound exhibited a twofold to sixteenfold increase in antibacterial activity compared to traditional antibiotics .
  • Anticancer Research : Another research article explored the effects of thiazole derivatives on cancer cell lines, demonstrating that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for development as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption : It can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H14N4O3S2/c1-8-10(24-15(17-8)19-6-4-5-7-19)12(20)18-14-16-9(2)11(23-14)13(21)22-3/h4-7H,1-3H3,(H,16,18,20)

InChI Key

VGDJXPQTMNCPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C)C(=O)OC

Origin of Product

United States

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